molecular formula C11H17N3O4S B1274671 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid CAS No. 925145-54-6

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid

Cat. No.: B1274671
CAS No.: 925145-54-6
M. Wt: 287.34 g/mol
InChI Key: QWMVFOAJYDWWCW-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid has several scientific research applications:

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid typically involves the sulfonation of pyrazoles. One common method is the reaction of 1,3-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (around -20 to 0°C) in a solvent such as chloroform . The resulting sulfonyl chloride intermediate can then be reacted with piperidine-4-carboxylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfonyl group but shares the pyrazole and carboxylic acid moieties.

    1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of the carboxylic acid.

Uniqueness

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid is unique due to the presence of both sulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8-10(7-13(2)12-8)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMVFOAJYDWWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390391
Record name SBB009713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925145-54-6
Record name SBB009713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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